![molecular formula C44H30FN5 B8136299 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile](/img/structure/B8136299.png)
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile
Overview
Description
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile is a useful research compound. Its molecular formula is C44H30FN5 and its molecular weight is 647.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nanostructures synthesized with 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile and metal ions have shown enhanced two-photon action cross-section, making them useful for bioimaging applications (Kong et al., 2015).
A cruciform tri-coordinate organoboron compound, closely related to 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile, has been used for ratiometric fluorescence sensing of fluoride ions in both solutions and solid state (Zhao et al., 2011).
The compound has been applied as a chemosensor for cyanide, exhibiting a color change from yellow to red, useful in environmental and analytical chemistry (Singh & Ghosh, 2016).
The cationic analogue of diphenylhexatriene, a similar molecule, has been used to study the dynamics of phospholipid monolayers in lipoproteins (Prendergast et al., 1981).
Compounds with an aromatic fumaronitrile core, similar to 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile, have potential as colorimetric and luminescence pH sensors and in optoelectronics (Panthi et al., 2010).
Hexakis(diphenylamino)substituted trispirocycle 6, related to the compound , is an efficient and thermally stable hole transport material for OLEDs (Kimura et al., 2005).
A solvatochromic fluorescent molecular rotor, which is closely related to 2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile, shows promise for biological and environmental sensing and imaging applications (Koenig et al., 2013).
properties
IUPAC Name |
5-fluoro-2,4,6-tris(N-phenylanilino)benzene-1,3-dicarbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H30FN5/c45-41-43(49(35-23-11-3-12-24-35)36-25-13-4-14-26-36)39(31-46)42(48(33-19-7-1-8-20-33)34-21-9-2-10-22-34)40(32-47)44(41)50(37-27-15-5-16-28-37)38-29-17-6-18-30-38/h1-30H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGRXVMGBHYMDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C(=C(C(=C3C#N)N(C4=CC=CC=C4)C5=CC=CC=C5)F)N(C6=CC=CC=C6)C7=CC=CC=C7)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H30FN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tris(diphenylamino)-5-fluoroisophthalonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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